2-(4-Methylphenyl)oxan-3-amine
Overview
Description
2-(4-Methylphenyl)oxan-3-amine, also known as 2-(p-tolyl)tetrahydro-2H-pyran-3-amine, is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . This compound features a tetrahydropyran ring substituted with a 4-methylphenyl group and an amine group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)oxan-3-amine typically involves the reaction of 4-methylphenyl-substituted precursors with appropriate amine sources. One common method includes the use of 4-methylphenyl ketones or aldehydes, which undergo reductive amination to introduce the amine group at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing catalysts and optimized reaction conditions to ensure high yields and purity. The specific details of these methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)oxan-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of oximes or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated aromatic compounds.
Scientific Research Applications
2-(4-Methylphenyl)oxan-3-amine has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)oxan-3-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function and activity. The aromatic ring may also participate in π-π interactions with other aromatic systems .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)oxan-3-amine: Similar structure but with a methoxy group instead of a methyl group.
2-(4-Chlorophenyl)oxan-3-amine: Similar structure but with a chlorine atom instead of a methyl group.
2-(4-Nitrophenyl)oxan-3-amine: Similar structure but with a nitro group instead of a methyl group.
Uniqueness
2-(4-Methylphenyl)oxan-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 4-methylphenyl group influences its reactivity and interactions, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(4-methylphenyl)oxan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-4-6-10(7-5-9)12-11(13)3-2-8-14-12/h4-7,11-12H,2-3,8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUNMMBWGALCAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(CCCO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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